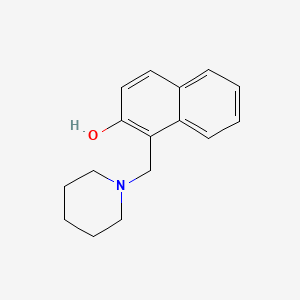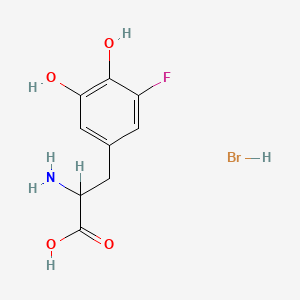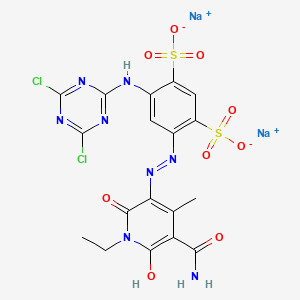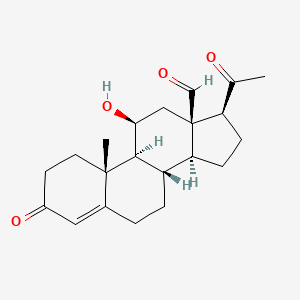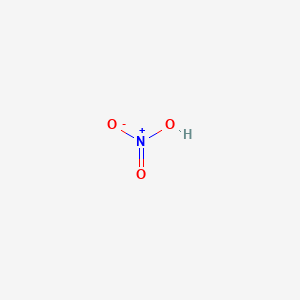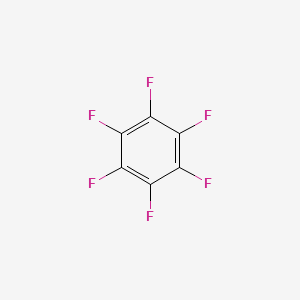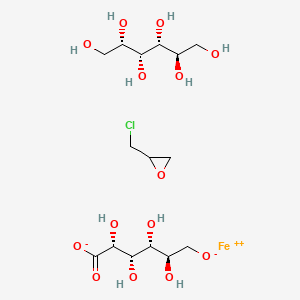
Metbufen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METBUFEN is a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory properties. It is chemically classified as an arylalkanoic acid derivative and is closely related to other NSAIDs such as ibuprofen and naproxen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METBUFEN involves the reaction of 4-biphenylacetic acid with methylmagnesium bromide, followed by oxidation to form the final product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the initial synthesis of the intermediate compounds, followed by purification and crystallization. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors has improved the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: METBUFEN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound leads to the formation of alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of halogenated or alkylated derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted aromatic compounds, which can be further utilized in pharmaceutical and chemical industries .
Scientific Research Applications
METBUFEN has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of arylalkanoic acid derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Explored for its potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference standard in analytical chemistry
Mechanism of Action
METBUFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Ibuprofen: Another arylalkanoic acid derivative with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to METBUFEN.
Ketoprofen: Exhibits similar anti-inflammatory effects but with different pharmacokinetic properties
Uniqueness: this compound is unique due to its specific molecular structure, which allows for selective inhibition of COX enzymes. This selectivity contributes to its efficacy and safety profile, making it a valuable compound in the treatment of inflammatory conditions .
Properties
CAS No. |
63472-04-8 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20) |
InChI Key |
FDRDUFLWFSLNFT-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Synonyms |
3-(4-biphenylylcarbonyl)-2-methylpropionic acid metbufen metbufen calcium metbufen sodium metbufen zinc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


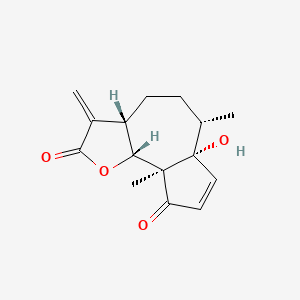
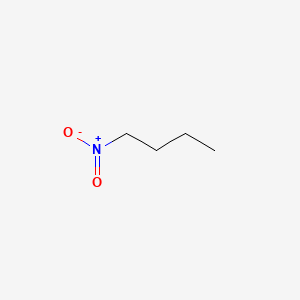
![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)



